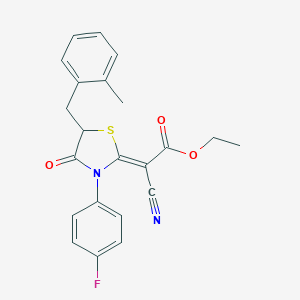
(Z)-ethyl 2-cyano-2-(3-(4-fluorophenyl)-5-(2-methylbenzyl)-4-oxothiazolidin-2-ylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-ethyl 2-cyano-2-(3-(4-fluorophenyl)-5-(2-methylbenzyl)-4-oxothiazolidin-2-ylidene)acetate is a useful research compound. Its molecular formula is C22H19FN2O3S and its molecular weight is 410.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-ethyl 2-cyano-2-(3-(4-fluorophenyl)-5-(2-methylbenzyl)-4-oxothiazolidin-2-ylidene)acetate is a complex organic compound with a thiazolidinone ring structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈F N O₂ S, with a molecular weight of approximately 327.4 g/mol. The compound features several key structural components that contribute to its biological activity:
- Thiazolidinone Ring : Known for various biological activities, including antidiabetic and anticancer effects.
- Cyano Group : Often associated with increased reactivity and potential therapeutic properties.
- Ethyl Ester : Enhances lipophilicity, which can affect absorption and bioavailability.
Biological Activity
Preliminary studies suggest that compounds similar to this compound exhibit diverse pharmacological effects. The following sections detail the observed biological activities based on available data.
Anticancer Activity
Research indicates that compounds with thiazolidinone structures often exhibit anticancer properties. For example, studies have shown that thiazolidinedione derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Thiazolidinedione | Contains thiazolidine ring | Antidiabetic |
| Benzothiazole derivatives | Similar heterocyclic structure | Antimicrobial |
| Cyanoacetic acid derivatives | Contains cyano group | Anticancer |
The unique combination of substituents in this compound may enhance its selectivity toward specific biological targets, potentially leading to improved therapeutic outcomes with reduced side effects compared to other compounds.
Interaction Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. These studies are crucial for understanding the pharmacodynamics of the compound:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.
- Receptor Binding : Potential interactions with receptors can modulate signaling pathways relevant to cancer cell survival.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazolidinone Ring : Utilizing appropriate precursors and reaction conditions.
- Introduction of Cyano and Ethyl Groups : Achieved through nucleophilic substitution reactions.
Optimizations often involve refluxing, solvent extraction, and chromatography for purification.
Eigenschaften
IUPAC Name |
ethyl (2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-[(2-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c1-3-28-22(27)18(13-24)21-25(17-10-8-16(23)9-11-17)20(26)19(29-21)12-15-7-5-4-6-14(15)2/h4-11,19H,3,12H2,1-2H3/b21-18- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGONXHEQAZZHH-UZYVYHOESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=CC=C2C)C3=CC=C(C=C3)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=CC=C2C)C3=CC=C(C=C3)F)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














